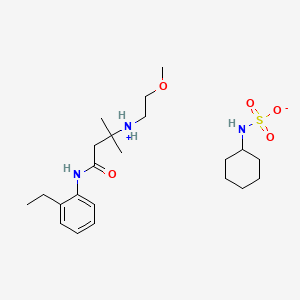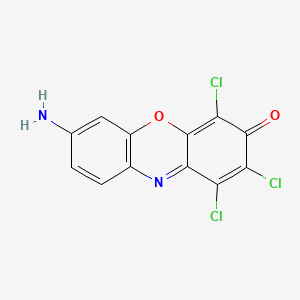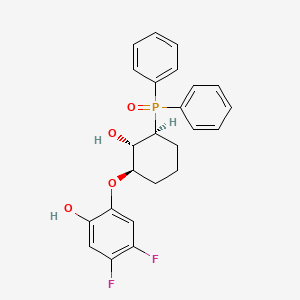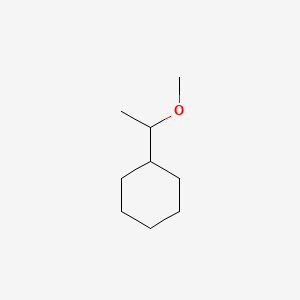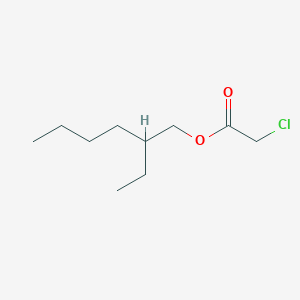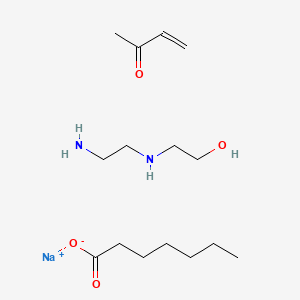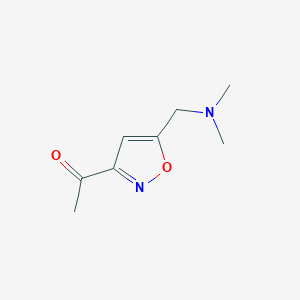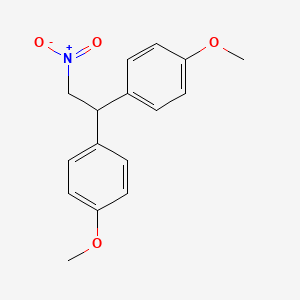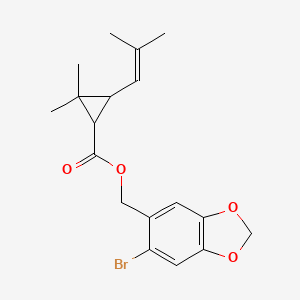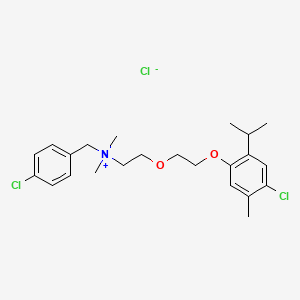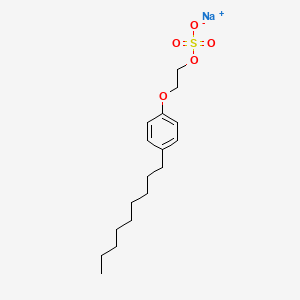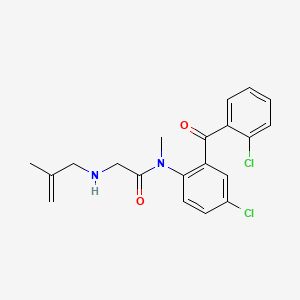![molecular formula C13H14O3 B13786367 4-Methyl-1-[3,4-(methylenebisoxy)phenyl]-1-penten-3-one](/img/structure/B13786367.png)
4-Methyl-1-[3,4-(methylenebisoxy)phenyl]-1-penten-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-1-[3,4-(methylenebisoxy)phenyl]-1-penten-3-one is an organic compound characterized by a phenyl ring substituted with a methylenedioxy functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-[3,4-(methylenebisoxy)phenyl]-1-penten-3-one typically involves the reaction of 3,4-methylenedioxybenzaldehyde with methyl vinyl ketone under basic conditions. The reaction proceeds via a Michael addition followed by an aldol condensation to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the methylenedioxy group and to prevent side reactions.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-1-[3,4-(methylenebisoxy)phenyl]-1-penten-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction with hydrogen in the presence of a palladium catalyst can yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
4-Methyl-1-[3,4-(methylenebisoxy)phenyl]-1-penten-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Methyl-1-[3,4-(methylenebisoxy)phenyl]-1-penten-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The methylenedioxy group can form hydrogen bonds and π-π interactions, which contribute to its binding affinity and specificity. The compound may also undergo metabolic transformations that enhance its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Methylenedioxyphenylpropan-2-one: A precursor in the synthesis of methylenedioxyphenethylamine derivatives.
Safrole: A naturally occurring compound with a similar methylenedioxyphenyl structure.
Isosafrole: An isomer of safrole with similar chemical properties.
Uniqueness
4-Methyl-1-[3,4-(methylenebisoxy)phenyl]-1-penten-3-one is unique due to its extended conjugation and the presence of both a methylenedioxy group and a pentenone moiety. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C13H14O3 |
|---|---|
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
1-(1,3-benzodioxol-5-yl)-4-methylpent-1-en-3-one |
InChI |
InChI=1S/C13H14O3/c1-9(2)11(14)5-3-10-4-6-12-13(7-10)16-8-15-12/h3-7,9H,8H2,1-2H3 |
Clave InChI |
ADEXKEAIUZGTEJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)C=CC1=CC2=C(C=C1)OCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2,3,4-Tetrahydro-1,3-dimethyl-2,4-dioxo-6-[(triphenylphosphoranylidene)amino]-5-pyrimidinecarboxylic acid ethyl ester](/img/structure/B13786292.png)
![2-Amino-7-(methoxymethyl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13786300.png)
